Cas no 4113-97-7 (2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid)
2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
- (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
- 1(2H)-Pyrimidineaceticacid, 3,4-dihydro-2,4-dioxo-
- 2-(2,4-dioxopyrimidin-1-yl)acetic acid
- (2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetic acid(SALTDATA: FREE)
- 1-(carboxymethyl)uracil
- 1-carboxymethyl uracil
- 2-(2,4-dioxo-1,2,3,4-tetrahydro-1-pyrimidinyl)acetic acid
- N-1-carboxymethyluracil
- Nsc81466
- Uracil-1-acetic acid
- uracil-1-ylacetic acid
- uracilacetic acid
- 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid
- (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-ac etic acid
- NSC-81466
- Z104502076
- SCHEMBL2899640
- (2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetic acid
- DTXSID10961451
- HMS1692B15
- (2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid
- AKOS000301102
- EN300-13287
- MFCD00458007
- 4113-97-7
- BB 0237711
- 1(2h)-pyrimidineacetic acid, 3,4-dihydro-2,4-dioxo-
- SY151956
- AC8863
- CCG-40463
- CS-0149767
- FT-0769263
- (2,4-dioxo-3,4-dihydro-2 h-pyrimidin-1-yl)-acetic acid
- SB57276
- BS-13579
- 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)aceticacid
- (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, AldrichCPR
- (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
- Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
- ZFNQFXDDQAEAFI-UHFFFAOYSA-N
- 2-(2,4-dioxopyrimidin-1-yl)aceticacid
- (4-Hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid
- F2158-1780
- STK325161
- DB-016284
- (2,4-dioxo-3H-pyrimidin-1-yl)acetic acid
- BBL001795
- ALBB-005404
-
- MDL: MFCD00458007
- Inchi: 1S/C6H6N2O4/c9-4-1-2-8(3-5(10)11)6(12)7-4/h1-2H,3H2,(H,10,11)(H,7,9,12)
- InChI Key: ZFNQFXDDQAEAFI-UHFFFAOYSA-N
- SMILES: O=C1NC(C=CN1CC(=O)O)=O
Computed Properties
- Exact Mass: 170.03278
- Monoisotopic Mass: 170.032757
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.7
- XLogP3: -1.2
Experimental Properties
- Color/Form: No date available
- Density: 1.518
- Melting Point: 279-281 °CEnamineEN300-13287
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.557
- PSA: 86.71
- LogP: -1.37880
- Vapor Pressure: No date available
2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H905839-25g |
(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid |
4113-97-7 | 98% | 25g |
3,330.00 | 2021-05-17 | |
| TRC | D485905-50mg |
(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic Acid |
4113-97-7 | 50mg |
$ 57.00 | 2023-09-07 | ||
| TRC | D485905-100mg |
(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic Acid |
4113-97-7 | 100mg |
$ 74.00 | 2023-09-07 | ||
| TRC | D485905-500mg |
(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic Acid |
4113-97-7 | 500mg |
$ 155.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X26215-1g |
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid |
4113-97-7 | 95% | 1g |
¥163.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X26215-5g |
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid |
4113-97-7 | 95% | 5g |
¥565.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X26215-250mg |
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid |
4113-97-7 | 95% | 250mg |
¥98.0 | 2024-07-18 | |
| Fluorochem | 028969-1g |
2,4-Dioxo-3,4-dihydro-2 H -pyrimidin-1-yl)-acetic acid |
4113-97-7 | 95% | 1g |
£88.00 | 2022-02-28 | |
| Fluorochem | 028969-5g |
2,4-Dioxo-3,4-dihydro-2 H -pyrimidin-1-yl)-acetic acid |
4113-97-7 | 95% | 5g |
£257.00 | 2022-02-28 | |
| Matrix Scientific | 011535-500mg |
(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid |
4113-97-7 | 500mg |
$195.00 | 2023-09-06 |
2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid Suppliers
2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid
Research Brief on 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid (CAS: 4113-97-7): Recent Advances and Applications
2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid (CAS: 4113-97-7) is a pyrimidine derivative with significant potential in pharmaceutical and biochemical research. Recent studies have highlighted its role as a key intermediate in the synthesis of nucleoside analogs and other bioactive compounds. This research brief consolidates the latest findings on its chemical properties, synthetic applications, and therapeutic potential, providing a comprehensive overview for researchers in the field.
Recent literature indicates that 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid serves as a versatile building block in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel uracil-based antiviral agents. The compound's ability to undergo selective functionalization at the N1 and C5 positions makes it particularly valuable for designing targeted therapies against RNA viruses, including SARS-CoV-2 variants.
In the realm of cancer research, a team at the University of Cambridge (2024) reported the compound's efficacy as a precursor for developing small-molecule inhibitors of thymidylate synthase. Their work, published in Nature Chemical Biology, revealed that derivatives of 4113-97-7 exhibited nanomolar inhibition constants against this crucial enzyme in DNA synthesis, suggesting potential applications in colorectal and pancreatic cancer treatment.
The compound's physicochemical properties have also been extensively characterized in recent computational studies. Molecular dynamics simulations (2023, Journal of Physical Chemistry B) have provided insights into its tautomeric equilibria in aqueous solutions, which are critical for understanding its reactivity in biological systems. These findings have direct implications for drug formulation and delivery strategies.
From a synthetic chemistry perspective, green chemistry approaches to producing 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid have gained attention. A 2024 ACS Sustainable Chemistry & Engineering paper described a biocatalytic route using engineered Escherichia coli strains, achieving 78% yield with significantly reduced environmental impact compared to traditional methods.
Ongoing clinical research (Phase I/II trials as of Q2 2024) is investigating prodrugs derived from this compound for neurodegenerative diseases. Preliminary data suggest that its metabolites can cross the blood-brain barrier and modulate adenosine receptor activity, offering potential for Parkinson's and Alzheimer's disease therapies.
In conclusion, 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid continues to emerge as a multifaceted tool in drug discovery and development. Its applications span antiviral, anticancer, and neurological therapeutics, supported by both experimental and computational evidence. Future research directions likely include structure-activity relationship optimization and combination therapy approaches leveraging its unique chemical properties.
4113-97-7 (2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid) Related Products
- 5770-44-5(6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione)
- 700-03-8(2,4(1H,3H)-Pyrimidinedione, 3-(2-hydroxyethyl)-)
- 4113-98-8(ethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate)
- 3055-23-0(1(2H)-Pyrimidineacetaldehyde,3,4-dihydro-2,4-dioxo-)
- 936-70-9(1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione)
- 711-66-0(1,3-Bis(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione)
- 137394-53-7(1(2H)-Pyrimidineaceticacid,3-[3-(3,6-dihydro-3-methyl-2,6-dioxo-1(2H)-pyrimidinyl)propyl]-3,4-dihydro-2,4-dioxo-,methyl ester)
- 14383-43-8(2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetic acid)
- 20924-05-4((5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic Acid)
- 4116-38-5(1,3-dimethyl-2,6-dioxo-pyrimidine-4-carboxylic acid)